S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate
Overview
Description
Hexanoyl-CoA, also known as hexanoyl coenzyme A, is a medium-chain fatty acyl-CoA. It plays a crucial role in various metabolic pathways, including fatty acid oxidation, lipid biosynthesis, and ceramide formation. This compound is involved in the transfer of acyl groups and is essential for the metabolism of fatty acids in both prokaryotic and eukaryotic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl-CoA can be synthesized using chemo-enzymatic methods. One common approach involves the activation of hexanoic acid with coenzyme A in the presence of adenosine triphosphate and magnesium ions. This reaction is typically catalyzed by acyl-CoA synthetase enzymes .
Industrial Production Methods: In industrial settings, hexanoyl-CoA is often produced through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to express the necessary enzymes for the biosynthesis of hexanoyl-CoA from simple carbon sources like glucose .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexanoic acid and other metabolites.
Reduction: It can be reduced to form hexanol.
Substitution: It can participate in substitution reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Often uses nucleophiles like amines or thiols.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hexanol.
Substitution: Various acyl-CoA derivatives.
Scientific Research Applications
Hexanoyl-CoA has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study acyl-CoA synthetases and other related enzymes.
Biology: Plays a role in the study of metabolic pathways, particularly in fatty acid metabolism.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mechanism of Action
Hexanoyl-CoA functions as an acyl group carrier. It transfers acyl groups to various substrates, facilitating the synthesis and degradation of fatty acids. The compound interacts with enzymes like acyl-CoA synthetases, acyl-CoA dehydrogenases, and enoyl-CoA hydratases, which are involved in the β-oxidation pathway .
Comparison with Similar Compounds
- Octanoyl-CoA
- Decanoyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Hexanoyl-CoA stands out due to its specific interactions with enzymes and its role in unique metabolic pathways.
Properties
CAS No. |
5060-32-2 |
---|---|
Molecular Formula |
C27H46N7O17P3S |
Molecular Weight |
865.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate |
InChI |
InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1 |
InChI Key |
OEXFMSFODMQEPE-HDRQGHTBSA-N |
Isomeric SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
5060-32-2 | |
physical_description |
Solid |
Synonyms |
coenzyme A, hexanoyl- hexanoyl-CoA hexanoyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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